2-Propyl-1-undecanol
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Overview
Description
2-Propyl-1-undecanol is a primary alcohol with the molecular formula C14H30O. It is a colorless, water-insoluble liquid that is part of the family of fatty alcohols. This compound is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Propyl-1-undecanol can be synthesized through the reduction of the corresponding aldehyde, 2-propylundecanal. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of fatty acids or fatty acid esters derived from natural oils. This process is carried out in the presence of a catalyst, such as nickel or palladium, at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: 2-Propyl-1-undecanol undergoes several types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 2-Propylundecanal, 2-Propylundecanoic acid
Reduction: Hydrocarbons
Substitution: Alkyl halides
Scientific Research Applications
2-Propyl-1-undecanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: The compound is studied for its potential antifungal and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism by which 2-Propyl-1-undecanol exerts its effects is primarily through its interaction with cell membranes. As a fatty alcohol, it can integrate into lipid bilayers, disrupting membrane integrity and function. This disruption can lead to cell lysis and death, particularly in microbial cells . The compound’s hydrophobic tail and hydrophilic head allow it to act as a nonionic surfactant, further enhancing its antimicrobial activity .
Comparison with Similar Compounds
2-Propyl-1-undecanol can be compared with other similar fatty alcohols, such as:
1-Undecanol: Similar in structure but lacks the propyl group, making it less hydrophobic.
2-Propyl-1-decanol: Shorter carbon chain, resulting in different physical properties and reactivity.
2-Propyl-1-dodecanol: Longer carbon chain, which may affect its solubility and interaction with biological membranes.
Uniqueness: this compound’s unique structure, with a propyl group attached to the undecanol backbone, provides it with distinct hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring membrane disruption and antimicrobial activity .
Properties
CAS No. |
99625-03-3 |
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Molecular Formula |
C14H30O |
Molecular Weight |
214.39 g/mol |
IUPAC Name |
2-propylundecan-1-ol |
InChI |
InChI=1S/C14H30O/c1-3-5-6-7-8-9-10-12-14(13-15)11-4-2/h14-15H,3-13H2,1-2H3 |
InChI Key |
IKGAYTGZQLWJLI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(CCC)CO |
Origin of Product |
United States |
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